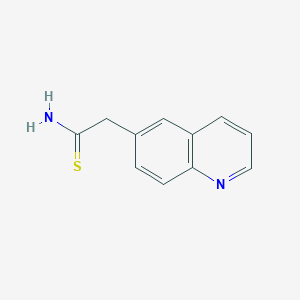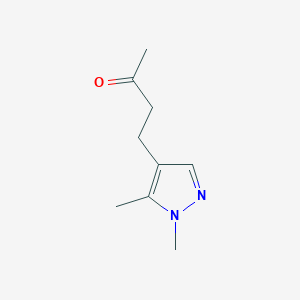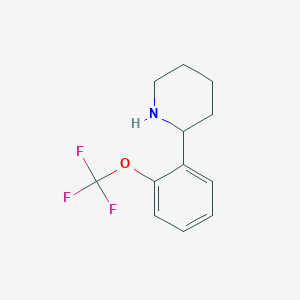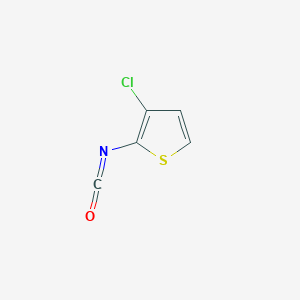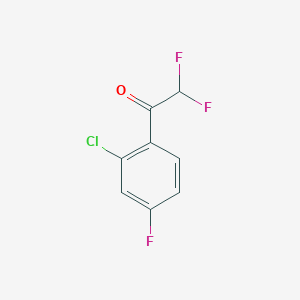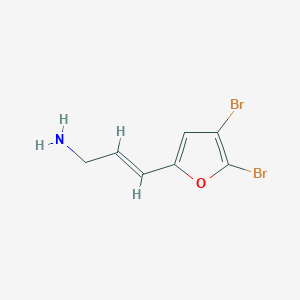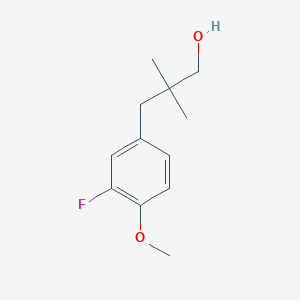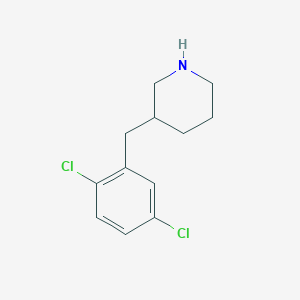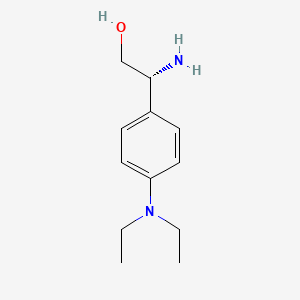
(r)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is a chiral amino alcohol compound It is characterized by the presence of an amino group, a hydroxyl group, and a diethylamino-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(diethylamino)benzaldehyde and a chiral amine.
Reductive Amination: The key step in the synthesis is the reductive amination of 4-(diethylamino)benzaldehyde with a chiral amine in the presence of a reducing agent like sodium cyanoborohydride.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral amino alcohol.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol may involve:
Large-Scale Reductive Amination: Scaling up the reductive amination process using larger reactors and optimized reaction conditions.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Automated Purification: Implementing automated purification systems to streamline the isolation and purification of the final product.
化学反应分析
Types of Reactions
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of 2-(4-(diethylamino)phenyl)acetaldehyde or 2-(4-(diethylamino)phenyl)acetone.
Reduction: Formation of secondary or tertiary amines with varying degrees of substitution.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
科学研究应用
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a chiral auxiliary or ligand in asymmetric synthesis and catalysis.
Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of ®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to modulation of biological activity. The specific pathways and targets depend on the context of its application, such as inhibition of enzymes or activation of receptors.
相似化合物的比较
Similar Compounds
(s)-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
2-Amino-2-(4-(dimethylamino)phenyl)ethan-1-ol: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
2-Amino-2-(4-(diethylamino)phenyl)propan-1-ol: A compound with an additional methyl group on the carbon chain.
Uniqueness
®-2-Amino-2-(4-(diethylamino)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and potential for asymmetric synthesis. Its diethylamino-substituted phenyl ring also imparts distinct electronic properties, making it valuable in various applications.
属性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-[4-(diethylamino)phenyl]ethanol |
InChI |
InChI=1S/C12H20N2O/c1-3-14(4-2)11-7-5-10(6-8-11)12(13)9-15/h5-8,12,15H,3-4,9,13H2,1-2H3/t12-/m0/s1 |
InChI 键 |
IACKUZRDXAIBBW-LBPRGKRZSA-N |
手性 SMILES |
CCN(CC)C1=CC=C(C=C1)[C@H](CO)N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


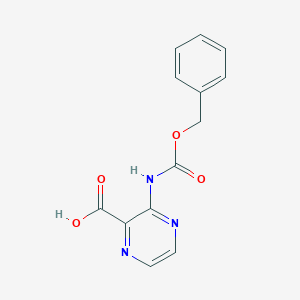


![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)

